molecular formula C19H22ClN3O3S B11141296 2-[acetyl(cyclopentyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(cyclopentyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11141296
M. Wt: 407.9 g/mol
InChI Key: VUVRGPVGKCNTCQ-UHFFFAOYSA-N
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Description

2-[acetyl(cyclopentyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its complex structure, which includes a thiazole ring, a cyclopentyl group, and various functional groups such as acetyl, chloro, and methoxy. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl(cyclopentyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via a nucleophilic substitution reaction, where a cyclopentylamine reacts with an acetylated intermediate.

    Functional Group Modifications: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions, using appropriate chlorinating and methoxylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the cyclopentyl group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic ring can undergo nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) and methoxylating agents such as dimethyl sulfate (DMS) are employed.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with alcohol or amine functionalities.

    Substitution: Substituted derivatives with various functional groups on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its structure suggests it could bind to proteins or nucleic acids, influencing their function.

Medicine

The compound is investigated for its potential therapeutic properties. Its structural features are similar to those of known pharmacologically active molecules, suggesting it could have applications in drug development, particularly as an anti-inflammatory or anticancer agent.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[acetyl(cyclopentyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and possibly covalent bonds with its targets, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[acetyl(cyclohexyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
  • 2-[acetyl(cyclopentyl)amino]-N-(3-bromo-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
  • 2-[acetyl(cyclopentyl)amino]-N-(3-chloro-4-ethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Uniqueness

The uniqueness of 2-[acetyl(cyclopentyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide lies in its specific combination of functional groups and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity due to the presence of the cyclopentyl group and the specific positioning of the chloro and methoxy groups on the aromatic ring.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H22ClN3O3S

Molecular Weight

407.9 g/mol

IUPAC Name

2-[acetyl(cyclopentyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H22ClN3O3S/c1-11-17(18(25)22-13-8-9-16(26-3)15(20)10-13)27-19(21-11)23(12(2)24)14-6-4-5-7-14/h8-10,14H,4-7H2,1-3H3,(H,22,25)

InChI Key

VUVRGPVGKCNTCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(C2CCCC2)C(=O)C)C(=O)NC3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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